molecular formula C10H6BrN3S B241085 6-(4-Bromophenyl)imidazo[2,1-b][1,3,4]thiadiazole

6-(4-Bromophenyl)imidazo[2,1-b][1,3,4]thiadiazole

Cat. No. B241085
M. Wt: 280.15 g/mol
InChI Key: UXRVPRCBSUMIBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-Bromophenyl)imidazo[2,1-b][1,3,4]thiadiazole is a chemical compound that has attracted significant attention in scientific research due to its potential therapeutic applications. This compound is a heterocyclic molecule that contains a thiadiazole ring and an imidazole ring with a bromophenyl group attached to it.

Mechanism Of Action

The mechanism of action of 6-(4-Bromophenyl)imidazo[2,1-b][1,3,4]thiadiazole is not fully understood. However, studies have suggested that it may work by inhibiting certain enzymes or signaling pathways involved in cell growth and proliferation.

Biochemical And Physiological Effects

Studies have shown that 6-(4-Bromophenyl)imidazo[2,1-b][1,3,4]thiadiazole can have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and reduce inflammation. It has also been shown to have antibacterial and antiviral properties.

Advantages And Limitations For Lab Experiments

One of the advantages of using 6-(4-Bromophenyl)imidazo[2,1-b][1,3,4]thiadiazole in lab experiments is its potential therapeutic applications. It has been shown to have anticancer, antimicrobial, and antiviral properties, making it a promising candidate for drug development. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine its toxicity levels and potential side effects.

Future Directions

There are several future directions for the research of 6-(4-Bromophenyl)imidazo[2,1-b][1,3,4]thiadiazole. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of cancer and viral infections. Another direction is to explore its mechanism of action and identify potential targets for drug development. Additionally, further studies are needed to determine its toxicity levels and potential side effects.

Synthesis Methods

The synthesis of 6-(4-Bromophenyl)imidazo[2,1-b][1,3,4]thiadiazole can be achieved through various methods. One of the most commonly used methods involves the reaction of 4-bromobenzaldehyde with thiosemicarbazide to form 4-bromo-N'-phenylthiosemicarbazide. This intermediate is then reacted with 1,2-dibromoethane to form 6-(4-bromophenyl)imidazo[2,1-b][1,3,4]thiadiazole.

Scientific Research Applications

6-(4-Bromophenyl)imidazo[2,1-b][1,3,4]thiadiazole has shown potential as a therapeutic agent for various diseases. It has been studied for its anticancer, antimicrobial, and antiviral properties. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have antimicrobial activity against various bacterial strains and antiviral activity against the hepatitis C virus.

properties

Product Name

6-(4-Bromophenyl)imidazo[2,1-b][1,3,4]thiadiazole

Molecular Formula

C10H6BrN3S

Molecular Weight

280.15 g/mol

IUPAC Name

6-(4-bromophenyl)imidazo[2,1-b][1,3,4]thiadiazole

InChI

InChI=1S/C10H6BrN3S/c11-8-3-1-7(2-4-8)9-5-14-10(13-9)15-6-12-14/h1-6H

InChI Key

UXRVPRCBSUMIBS-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CN3C(=N2)SC=N3)Br

Canonical SMILES

C1=CC(=CC=C1C2=CN3C(=N2)SC=N3)Br

Origin of Product

United States

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